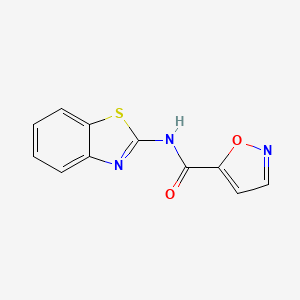

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are a group of heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Then, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

The molecular structure of “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” include cyclodehydration, substitution, and hydrolysis . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups .科学的研究の応用

Synthesis of New Derivatives

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines .

Biological Activities

1,3,4-Oxadiazoles exhibit important biological activities like anti-depressive, anti-convulsive, analgesic, herbicidal, muscle relaxant, pesticidal, anti-malarial, antitumor, anti-HCV activity, anti-inflammatory, as well as insecticidal activity .

Antibacterial Activities

A series of novel 1,3,4-oxadiazole thioethers containing a carboxamide/amine moiety show good in vitro and in vivo bacteriostatic activities . They disrupt the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence .

Electron-Transfer or Luminescent Properties

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Agricultural Applications

Oxadiazoles are successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi .

Materials Science Applications

In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

Acetylcholinesterase Inhibitors

A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors .

作用機序

Target of Action

Similar compounds, such as 1,3,4-oxadiazole thioethers, have been shown to target proteins involved in bacterial virulence, including the translational regulator (csra) and the virulence regulator (xoc3530) .

Mode of Action

It’s suggested that similar compounds disrupt the growth and pathogenicity of bacteria by interfering with their virulence pathways .

Biochemical Pathways

The compound is believed to interfere with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Pharmacokinetics

Similar compounds have shown good in vitro and in vivo bacteriostatic activities , suggesting favorable pharmacokinetic properties.

Result of Action

The compound’s action results in a significant reduction in the motility and pathogenicity of bacteria. Specifically, knocking out the CsrA or Xoc3530 gene in bacteria results in a significant reduction in their motility and pathogenicity .

将来の方向性

The future directions for “N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, more research could be conducted to understand their mechanism of action and to design new chemical entities with potential anti-infective activity .

特性

IUPAC Name |

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-14(17-11-12-7-3-1-4-8-12)16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALIGBIDFJQKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517656.png)

![N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517657.png)

![N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517670.png)

![N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517674.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517682.png)

![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517696.png)

![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)

![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517747.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)